molecular formula C14H23NO4 B13039756 methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13039756
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-FPTZPQHFSA-N
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Description

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[221]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in functional groups.

    4-aminoproline methyl esters: These compounds are structurally related but have different substituents.

Uniqueness

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : Methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Neuroprotective Properties

Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in decreased neuronal loss and improved cognitive function.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclic Framework : The bicyclic structure is synthesized through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the carboxylate and amino groups necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibit potent activity against resistant strains of bacteria .
  • Neuroprotective Study : Research conducted by Grosu et al., published in Molbank, indicated that this compound could protect against oxidative stress in neuronal cells .
  • Inflammation Model : In a model of acute inflammation, treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11+/m0/s1

InChI Key

JTHIIAZHYJFKHG-FPTZPQHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)C1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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